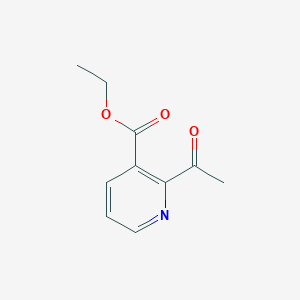

Ethyl 2-acetylnicotinate

Description

Ethyl 2-acetylnicotinate (CAS 4763-58-0) is a nicotinic acid derivative featuring a pyridine ring substituted with an acetyl group at the 2-position and an ethyl ester at the 3-position. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol (calculated from structural data) . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules due to its reactive acetyl and ester functionalities. Suppliers include MolPort, AKOS, and others, with five global suppliers listed .

Properties

IUPAC Name |

ethyl 2-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXKNANXXJUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl isonicotinate with paraldehyde in the presence of tert-butyl hydroperoxide, ferrous sulfate heptahydrate, and trifluoroacetic acid. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for ethyl 2-acetylnicotinate are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 2-acetylnicotinate is primarily studied for its potential pharmacological effects. Research indicates that it possesses anti-inflammatory, analgesic, and antioxidant properties. These attributes make it a candidate for developing new therapeutic agents.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of EAN in rodent models. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Table 1: Pharmacological Effects of Ethyl 2-acetylnicotinate

| Effect | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Scavenging free radicals | |

| Analgesic | Modulation of pain pathways |

Agricultural Applications

Pesticide Development

EAN has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Its efficacy against specific agricultural pests has been documented.

Case Study: Insecticidal Activity

Research conducted by agricultural scientists revealed that EAN exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The study indicated that EAN could be used as a bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Table 2: Insecticidal Efficacy of Ethyl 2-acetylnicotinate

Materials Science

Polymer Synthesis

EAN is utilized in synthesizing polymers and copolymers due to its reactive acyl group. This application is particularly relevant in creating materials with specific mechanical and thermal properties.

Case Study: Copolymer Development

A recent study focused on using EAN in the synthesis of biodegradable polymers. The resulting copolymers demonstrated enhanced mechanical strength and thermal stability compared to traditional materials, indicating EAN's potential in developing sustainable materials for packaging applications .

Table 3: Properties of Polymers Synthesized with Ethyl 2-acetylnicotinate

Mechanism of Action

The mechanism of action of ethyl 2-acetylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through modulation of enzymatic activities or interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-Acetylisonicotinate (CAS 25028-32-4)

- Structure : Positional isomer of ethyl 2-acetylnicotinate, with the acetyl group likely at the 4-position on the pyridine ring (isonicotinate configuration).

- Molecular Formula: Presumed to be C₉H₉NO₃ (same as ethyl 2-acetylnicotinate).

- Market Availability: Listed with 10 suppliers, suggesting broader industrial use compared to ethyl 2-acetylnicotinate .

Ethyl 2-(Acetoxymethyl)nicotinate (CAS 31181-70-1)

- Structure : Contains an acetoxymethyl (-CH₂OAc) substituent at the 2-position instead of acetyl.

- Molecular Formula: C₁₁H₁₃NO₄ (MW 223.23 g/mol) .

- Key Differences: The acetoxymethyl group introduces additional steric bulk and hydrolytic instability compared to the acetyl group.

Ethyl 2-Chloro-6-Methoxynicotinate (CAS 1233520-12-1)

- Structure : Chlorine at the 2-position and methoxy at the 6-position on the pyridine ring.

- Molecular Formula: C₉H₁₀ClNO₃ (MW 215.64 g/mol) .

- Key Differences :

Ethyl 2-Hydroxy-5-Nitronicotinate (CAS 156896-54-7)

Ethyl 4-Amino-2-Chloronicotinate (CAS 1194341-67-7)

- Structure: Amino (-NH₂) at the 4-position and chlorine at the 2-position.

- Molecular Formula : C₈H₉ClN₂O₂ (MW 200.62 g/mol) .

- Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, enhancing suitability for coordination chemistry. Applications: Pharmaceutical intermediate for antimalarial or antiviral agents .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity :

- Solubility: Methoxy and amino groups improve solubility in polar solvents, critical for pharmaceutical formulations . Hydroxy and nitro groups may reduce solubility in organic solvents due to hydrogen bonding .

- Stability: Acetoxymethyl esters are prone to hydrolysis under acidic/basic conditions, limiting their utility in aqueous environments .

Biological Activity

Ethyl 2-acetylnicotinate (EACN) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of EACN's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-acetylnicotinate has the molecular formula CHNO and features an ethyl ester and an acetyl group attached to a nicotinic acid backbone. This unique structure contributes to its reactivity and biological properties. The presence of both the ethyl ester and acetyl group enhances its lipophilicity, which may influence its interaction with biological membranes and targets .

The mechanism of action of EACN is not fully elucidated; however, it is believed to involve modulation of enzymatic activities and interaction with cellular receptors. Preliminary studies suggest that EACN may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with receptors that play roles in cell signaling, leading to altered cellular responses .

Biological Activities

Research has indicated several biological activities associated with EACN:

- Antimicrobial Activity : EACN has shown potential antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting its use in developing new antimicrobial agents.

- Anti-inflammatory Effects : EACN has been investigated for its anti-inflammatory properties. In vitro studies revealed that treatment with EACN significantly reduced levels of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Recent research has highlighted EACN's neuroprotective potential. It has been shown to inhibit cholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of EACN:

- Cytokine Inhibition : In a study assessing inflammatory markers, EACN treatment resulted in a significant reduction in cytokine levels compared to controls, supporting its role in modulating immune responses .

- Antimicrobial Testing : EACN exhibited inhibitory effects against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity. For instance, the compound demonstrated an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Animal Models

In vivo studies have further corroborated the findings from in vitro research:

- Pain and Inflammation Models : Administration of EACN in animal models showed a reduction in pain behaviors and swelling associated with inflammation. This suggests its potential application as an analgesic and anti-inflammatory agent .

- Neuroprotective Studies : Animal studies indicated that EACN could improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease, highlighting its therapeutic potential for neurodegenerative conditions .

Comparative Analysis

EACN can be compared to other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl Nicotinate | CHNO | Antimicrobial but less potent than EACN |

| Methyl Nicotinate | CHNO | Similar activity but lower efficacy |

| Nicotinic Acid | CHNO | Lacks ester modifications; primarily used for metabolic studies |

The unique combination of functional groups in EACN grants it distinct chemical reactivity and biological properties compared to its analogs, making it a compound of interest for further study .

Q & A

Q. Optimization Strategies :

- Reagent Ratios : Adjust molar ratios of acetylating agents to substrate (e.g., 1.2:1 excess of acetyl chloride improves yield while minimizing side products) .

- Temperature Control : Maintain temperatures between 0–5°C during acetylation to reduce decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high-purity isolation (>98%) .

Table 1 : Example Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 75 | 95 |

| AlCl₃ | Dichloromethane | 0 | 82 | 98 |

Advanced: How can computational chemistry elucidate the reaction mechanism and regioselectivity in Ethyl 2-acetylnicotinate synthesis?

Methodological Answer :

Density Functional Theory (DFT) studies can model reaction pathways to identify intermediates and transition states. For example:

- Mechanistic Insights : Simulate the electrophilic substitution at the pyridine ring’s 2-position, assessing activation energies for competing pathways .

- Solvent Effects : Compare solvation-free energies in polar vs. non-polar solvents using COSMO-RS models to predict reaction rates .

- Regioselectivity : Analyze frontier molecular orbitals (FMOs) to determine electronic factors favoring acetylation at the 2-position over others .

Q. Key Tools :

- Software: Gaussian, ORCA, or CP2K for quantum calculations.

- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What spectroscopic techniques are essential for characterizing Ethyl 2-acetylnicotinate, and how should data discrepancies be resolved?

Methodological Answer :

Primary Techniques :

- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., acetyl group at δ ~2.5 ppm in ¹H NMR; ester carbonyl at ~165–170 ppm in ¹³C NMR) .

- FT-IR : Identify ester C=O stretch (~1740 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₁NO₃) .

Q. Resolving Discrepancies :

- Reproducibility : Repeat experiments under identical conditions to rule out procedural errors .

- Cross-Validation : Compare data with literature spectra of structurally analogous compounds (e.g., ethyl nicotinate derivatives) .

Advanced: How do temperature and light exposure affect the stability of Ethyl 2-acetylnicotinate, and what analytical methods validate degradation products?

Methodological Answer :

Stability Protocol :

Q. Degradation Analysis :

- LC-QTOF-MS : Identify byproducts (e.g., hydrolyzed nicotinic acid derivatives) through high-resolution mass matching .

- Kinetic Modeling : Use first-order decay models to predict shelf-life under varying conditions .

Table 2 : Stability Data Under Different Conditions

| Condition | Degradation Rate (k, day⁻¹) | Half-Life (Days) |

|---|---|---|

| -20°C (dark) | 0.0012 | 577 |

| 25°C (ambient light) | 0.023 | 30 |

Advanced: How can researchers address contradictory data on solvent effects in Ethyl 2-acetylnicotinate-mediated reactions?

Methodological Answer :

Root-Cause Analysis :

Q. Statistical Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.